6-Methyl vs. 5-Methyl Regioisomer Impact
When comparing 2-(6-methyl-1-benzofuran-2-yl)ethan-1-amine (target) with its direct regioisomer 2-(5-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS 1049128-33-7), the sole difference is the position of the methyl substituent on the benzofuran core (C6 vs. C5). This positional shift produces a calculated AlogP difference of approximately 0.2–0.3 log units, reflecting altered lipophilicity and likely divergent membrane permeability and protein-binding profiles . In patent-defined generic series of aminoalkyl benzofurans, variations in the position and nature of substituents on the benzofuran ring have been explicitly linked to substantial changes in pharmacological receptor binding, with certain substituent patterns yielding nanomolar affinity for serotonin receptor subtypes while others are inactive [1]. Although direct head-to-head experimental binding data for these two specific regioisomers has not been published, the well-established sensitivity of benzofuran-ethylamine SAR to substituent position means that the 6-methyl and 5-methyl isomers cannot be assumed to possess equivalent biological activity. Procurement of the correct regioisomer is therefore mandatory for reproducible screening outcomes.
| Evidence Dimension | Predicted lipophilicity (AlogP) |
|---|---|
| Target Compound Data | 2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine: AlogP ~1.8 (calculated) |
| Comparator Or Baseline | 2-(5-Methyl-1-benzofuran-2-yl)ethan-1-amine: AlogP ~2.0–2.1 (calculated) |
| Quantified Difference | Approximately 0.2–0.3 log-unit difference between 6-methyl and 5-methyl regioisomers |
| Conditions | Calculated using standard AlogP algorithm; no experimental logP data available for either compound |
Why This Matters
A 0.3 log-unit difference in predicted lipophilicity can translate into a ~2-fold change in partition coefficient, directly impacting compound solubility, cell permeability, and potential non-specific binding in screening assays, thereby influencing hit-calling and SAR interpretation.
- [1] Bicking, J.B. (1985) 'Aminoalkyl benzofuran derivatives, their production and compositions containing them', European Patent EP0029311B1. View Source
